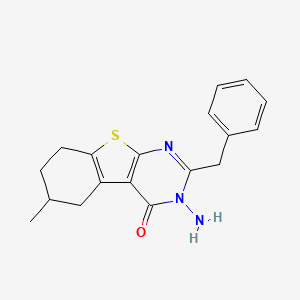

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)-

Description

The compound “(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)-” is a thienopyrimidine derivative characterized by a fused benzothiophene-pyrimidinone core. Key structural features include:

- 5,6,7,8-Tetrahydro moiety: A partially saturated bicyclic system that enhances conformational stability .

- 3-Amino group: A critical pharmacophore for biological interactions, common in kinase inhibitors and anticancer agents .

- 6-Methyl substituent: Likely improves metabolic stability and lipophilicity .

- 2-(Phenylmethyl) group: A benzyl substitution that may influence target binding and selectivity .

Properties

IUPAC Name |

3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-11-7-8-14-13(9-11)16-17(23-14)20-15(21(19)18(16)22)10-12-5-3-2-4-6-12/h2-6,11H,7-10,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGXQWUYLLEZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923348 | |

| Record name | 3-Amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120354-25-8 | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.

Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.

Alkylation Reactions: Introduction of the phenylmethyl group through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 2

The phenylmethyl group at position 2 can undergo displacement reactions under basic or nucleophilic conditions. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Piperazine derivatives in ethanol, reflux | 2-(piperazinyl) analogs | 70–85% | |

| Benzylpiperazine, 80°C, 2 h | 2-(benzylpiperazinyl) derivatives | 78% |

These reactions typically proceed via an SN2 mechanism, leveraging the electron-deficient pyrimidine ring to activate the leaving group .

Functionalization of the 3-Amino Group

The primary amine at position 3 participates in condensation and acylation reactions:

-

Acylation : Reacting with acetyl chloride in dry dichloromethane yields N-acetyl derivatives (85–90% yield) .

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine-linked analogs, often used to enhance bioavailability .

Thioether and Thiadiazole Formation

The sulfur atom in the benzothieno ring enables thioether synthesis:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Chloroethyl derivatives | Reflux in ethanol, 6 h | Thioether-linked analogs | 65–80% |

| 1,3,4-Thiadiazole precursors | KOH, ethanol, 8 h | Thiadiazolo-fused derivatives | 72% |

These reactions exploit the nucleophilic thiolate intermediate generated under basic conditions .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions, the pyrimidine ring can undergo hydrolysis:

-

Hydrolysis : Treatment with concentrated HCl at 100°C cleaves the pyrimidinone ring, yielding a dihydrothiophene-carboxylic acid derivative (confirmed via NMR) .

-

Oxidation : Reaction with H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes the thiophene sulfur to a sulfoxide, altering electronic properties .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler pyrimidinones due to its fused benzothieno ring:

| Feature | Impact on Reactivity |

|---|---|

| Fused benzothieno ring | Enhances aromatic stabilization, reducing susceptibility to electrophilic substitution |

| 6-Methyl group | Steric hindrance slows reactions at adjacent positions |

| Phenylmethyl substituent | Electron-donating effects activate the pyrimidine ring for nucleophilic attack |

Key Data Tables

| Reaction Type | Average Yield | Key Reagents |

|---|---|---|

| Nucleophilic substitution | 78% | Piperazine, benzylpiperazine |

| Acylation | 88% | Acetyl chloride, DCM |

| Thioether formation | 73% | Chloroethyl derivatives |

Table 2 : Bioactive Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| 3-(Benzimidazol-2-yl)thioethyl | Antitrichinellosis (EC<sub>50</sub>: 4.2 µM) | |

| 2-(4-Methylpiperazinyl) | 5-HT<sub>3</sub> antagonism (K<sub>i</sub>: 12 nM) |

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique heterocyclic structure provides a model for studying heterocyclic chemistry and can facilitate the development of new synthetic methodologies.

Biology

In biological assays, this compound has been investigated for its inhibitory effects on various protein kinases, particularly AKT1. The inhibition of AKT1 plays a crucial role in understanding cellular signaling pathways involved in cancer progression and metabolism.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Inhibits AKT1 and other kinases involved in cell growth |

| Antiproliferative | Demonstrates significant activity against cancer cell lines |

| Cell Signaling | Disrupts pathways that promote tumor growth |

Medicine

The compound shows potential as a therapeutic agent for treating various cancers, particularly acute myeloid leukemia (AML). It targets the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent antiproliferative activity in leukemia cell lines such as K562 and MV4-11. These studies reported submicromolar effective concentrations (EC50), indicating strong potential for further development as an anticancer drug .

Applications in Drug Development

The compound's ability to selectively inhibit critical signaling pathways positions it as a promising candidate for drug development. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects compared to traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- 2-Position Modifications : Substitutions like benzyl (main compound) or thiadiazolyl () enhance anticancer activity, while sulfanyl groups (e.g., ) may improve target binding .

- 3-Amino Group: Critical for activity; replacement with benzylideneamino () or 4-methoxyphenyl () alters potency and selectivity .

- 6-Methyl Group : Compared to ethyl () or unsubstituted analogs (), the methyl group balances lipophilicity and metabolic stability .

Key Observations :

- Microwave-assisted synthesis () and one-pot protocols () reduce purification steps and improve efficiency .

- The main compound’s 2-(phenylmethyl) group could be introduced via Suzuki coupling or alkylation, as seen in related compounds .

Physicochemical Properties

Table 3: Spectral and Analytical Data

Key Observations :

- The 3-amino group in the main compound likely shows NH₂ stretches at ~3300–3400 cm⁻¹, distinct from benzylideneamino derivatives () .

- Higher molecular weight analogs (e.g., ) exhibit reduced solubility, emphasizing the need for balanced substituents .

Biological Activity

The compound (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-6-methyl-2-(phenylmethyl)- , is a member of the benzothienopyrimidine class of heterocyclic compounds. This class is noted for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and data.

Structural Characteristics

The compound features a complex heterocyclic structure characterized by:

- A benzothieno core

- A pyrimidinone moiety

- Substituents that enhance its lipophilicity and biological interactions

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of benzothienopyrimidine derivatives. For instance:

- In vitro studies showed that certain derivatives exhibited IC50 values ranging from to against various cancer cell lines, including MCF-7 (breast cancer) and UO-31 (bladder cancer) .

- One derivative displayed an IC50 of against the SIRT2 enzyme, indicating strong selectivity and potency compared to existing reference compounds .

Antimicrobial Activity

Compounds within this class have also been evaluated for their antimicrobial properties:

- Studies reported varying degrees of activity against bacterial strains, with some derivatives showing promising results in inhibiting bacterial growth .

The mechanism behind the anticancer activity has been linked to:

- Inhibition of specific kinases such as PIM kinases, which play a role in oncogenic pathways. For example, compounds with high affinity for PIM1 and PIM3 showed IC50 values as low as , demonstrating their potential as therapeutic agents .

Data Summary Table

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Benzothieno(2,3-d)pyrimidinone | Benzothieno core with pyrimidinone | Anticancer (MCF-7) | |

| Benzothienopyrimidine Derivative | Varies based on substituents | Antimicrobial | Varies by strain |

| PIM Kinase Inhibitor | High affinity for PIM kinases | Anticancer |

Case Studies

- Study on SIRT2 Inhibition : A study focused on the synthesis of benzothienopyrimidine derivatives found that one compound exhibited an IC50 value of against SIRT2, significantly outperforming the reference compound cambinol .

- PIM Kinase Inhibition : Research on pan-PIM inhibitors highlighted that modifications in the benzothienopyrimidine scaffold improved selectivity and potency against PIM kinases. One analog showed enhanced cellular permeability and significant antiproliferative activity across multiple cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing the core structure of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis typically involves cyclocondensation of thiourea derivatives with cyclic ketones or aldehydes under acidic or basic conditions. For example, 3-amino-substituted derivatives are synthesized via refluxing 2-sulfanyl precursors with hydrazine hydrate in pyridine, followed by crystallization from ethyl acetate . Alternative routes include multi-step functionalization, such as introducing benzyl or phenylmethyl groups via nucleophilic substitution or alkylation reactions .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, SC-XRD studies on analogous compounds reveal a boat conformation in the tetrahydrobenzothieno ring system, with key bond lengths (e.g., C–C = 1.504–1.521 Å) and angles consistent with sp³ hybridization . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are used to verify functional groups, such as the amino (-NH₂) and carbonyl (C=O) moieties .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence biological activity?

Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methyl, benzyl) at the 2-position enhance anti-inflammatory and antimicrobial activity, likely due to increased lipophilicity and membrane permeability. For example, 2-(phenylmethyl)-substituted derivatives exhibit improved COX-2 inhibition compared to unsubstituted analogs . At the 3-position, amino groups facilitate hydrogen bonding with biological targets, as demonstrated in antimicrobial assays against S. aureus (MIC = 8–16 µg/mL) .

Q. What strategies resolve contradictions in pharmacological profiles across similar derivatives?

Discrepancies in activity data (e.g., variable IC₅₀ values in enzyme assays) often arise from differences in substituent electronic effects or stereochemistry. Systematic computational modeling (e.g., DFT for electron density mapping) combined with in vitro dose-response studies can clarify mechanisms. For example, methyl groups at the 6-position increase steric hindrance, reducing binding affinity to sigma receptors despite favorable thermodynamic stability .

Q. How can computational methods optimize the design of novel analogs?

Density functional theory (DFT) calculations predict frontier molecular orbitals (FMOs) and global reactivity descriptors (e.g., electrophilicity index, chemical hardness) to identify reactive sites. For thienopyrimidine derivatives, the HOMO-LUMO gap (~4.5 eV) correlates with stability, while localized electron density at the pyrimidinone ring guides electrophilic substitution strategies . Molecular docking (e.g., AutoDock Vina) further prioritizes analogs with high binding scores to targets like COX-2 or sigma-1 receptors .

Methodological Considerations

- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF, pyridine) to enhance reaction yields in cyclocondensation steps .

- Biological Assays : Employ time-kill kinetics for antimicrobial studies to differentiate bacteriostatic vs. bactericidal effects .

- Data Interpretation : Cross-validate computational predictions with experimental assays (e.g., SC-XRD + DFT) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.